AChE/BChE-IN-9

Description

Introduction to Cholinesterase Inhibition in Neurodegenerative Disorders

Biochemical Significance of Acetylcholinesterase and Butyrylcholinesterase

Acetylcholinesterase and butyrylcholinesterase are serine hydrolases responsible for the hydrolysis of the neurotransmitter acetylcholine. Acetylcholinesterase operates predominantly in synaptic clefts, ensuring rapid termination of cholinergic signaling by degrading acetylcholine into choline and acetate. Butyrylcholinesterase, while structurally homologous, exhibits broader substrate specificity and is expressed in glial cells, plasma, and amyloid plaques, playing a compensatory role in acetylcholine metabolism during advanced stages of Alzheimer’s disease.

The catalytic triad of acetylcholinesterase (Ser203, His447, Glu334 in humans) facilitates efficient hydrolysis, whereas butyrylcholinesterase’s larger active site accommodates bulkier substrates. Inhibition of these enzymes elevates synaptic acetylcholine levels, counteracting the neurotransmitter deficits observed in neurodegeneration. Dual inhibitors like AChE/BChE-IN-9 target both enzymes, leveraging their complementary roles to sustain cholinergic transmission across disease progression.

Rationale for Dual Acetylcholinesterase and Butyrylcholinesterase Inhibition Strategies

Single-target cholinesterase inhibitors, such as donepezil (selective for acetylcholinesterase), provide transient symptomatic relief but fail to address the dynamic enzymatic adaptation in late-stage disease, where butyrylcholinesterase activity predominates. Dual inhibition mitigates this limitation by concurrently blocking both enzymes, enhancing acetylcholine availability and reducing amyloid-beta aggregation, which is modulated by cholinesterase activity.

Computational studies of this compound reveal dual binding modes: hydrophobic interactions with acetylcholinesterase’s peripheral anionic site (e.g., Trp86, Tyr341) and hydrogen bonding with butyrylcholinesterase’s catalytic residues (e.g., Asp70, Glu197). This dual engagement suppresses enzymatic activity at nanomolar concentrations, as demonstrated by in vitro IC~50~ values of 1.57 µM for acetylcholinesterase and 2.85 µM for butyrylcholinesterase in analogous compounds.

Historical Development of Cholinesterase-Targeted Therapeutics

The evolution of cholinesterase inhibitors spans four generations:

- First-generation inhibitors (e.g., physostigmine): Natural alkaloids with short half-lives and poor selectivity.

- Second-generation agents (e.g., tacrine): Synthetic compounds with improved potency but hepatotoxicity risks.

- Third-generation drugs (e.g., rivastigmine): Dual inhibitors with broader enzymatic coverage.

- Fourth-generation hybrids (e.g., this compound): Multitarget ligands designed via computational modeling to optimize brain permeability and binding kinetics.

Recent advances integrate structural insights from X-ray crystallography and molecular dynamics simulations. For instance, huprine–TPPU hybrids exemplify dual acetylcholinesterase/soluble epoxide hydrolase inhibitors, achieving nanomolar potency and rescuing synaptic plasticity in Alzheimer’s models. Similarly, this compound derivatives exhibit low cytotoxicity (<10% astrocyte death at 100 µM) and robust blood-brain barrier penetration, as quantified in primary cell cultures.

Table 1: Comparative IC~50~ Values of Select Dual Cholinesterase Inhibitors

| Compound | Acetylcholinesterase IC~50~ (µM) | Butyrylcholinesterase IC~50~ (µM) |

|---|---|---|

| This compound (N7) | 1.57 | 2.85 |

| Huprine–TPPU hybrid | 0.89 | 3.12 |

| ZINC390718 | 543.8 | 241.1 |

| 9-Aminoacridine | 1.43 | 0.16 |

Properties

Molecular Formula |

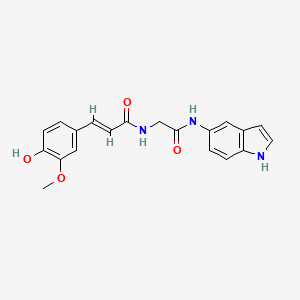

C20H19N3O4 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]prop-2-enamide |

InChI |

InChI=1S/C20H19N3O4/c1-27-18-10-13(2-6-17(18)24)3-7-19(25)22-12-20(26)23-15-4-5-16-14(11-15)8-9-21-16/h2-11,21,24H,12H2,1H3,(H,22,25)(H,23,26)/b7-3+ |

InChI Key |

XVKHPTDTSZLRHX-XVNBXDOJSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)NCC(=O)NC2=CC3=C(C=C2)NC=C3)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCC(=O)NC2=CC3=C(C=C2)NC=C3)O |

Origin of Product |

United States |

Preparation Methods

Key Steps:

- Formation of Intermediate A : Reaction of BMTNE with amines or diamines.

- Knoevenagel Condensation : Arylglyoxal and malono derivatives form intermediate B .

- Michael Addition : Intermediate A reacts with B to yield intermediate C .

- Cyclization and Ring Opening : Final steps to produce the polysubstituted pyrrole core.

Detailed Synthetic Protocol

Reaction of BMTNE with Amines

Reagents :

- BMTNE (1 mmol)

- Amine (2 eq) or diamine (1 eq)

- Solvent: Ethanol (EtOH)

Procedure :

BMTNE and amine/diamine are refluxed in EtOH for 6 hours to form intermediate A , characterized by NMR and mass spectrometry.

Knoevenagel Condensation

Reagents :

- Arylglyoxal (1 mmol)

- Malono derivative (1 mmol)

Conditions :

- Solvent: EtOH

- Temperature: Room temperature

This step generates intermediate B , a conjugated enone system.

Michael Addition and Cyclization

Procedure :

Intermediate A undergoes Michael addition with B , followed by cyclization to form intermediate C . Acidic or basic conditions facilitate ring opening, yielding the final pyrrole derivative.

Structural Optimization and Analog Synthesis

Modifications to the core structure were explored to enhance inhibitory activity:

- R-group variations : Substitution with indole, indazole, or oxoindoline groups (Table 1).

- Enzyme binding : Molecular docking confirmed dual binding to AChE’s catalytic and peripheral anionic sites (CAS/PAS).

Table 1. Impact of Substituents on AChE/BChE Inhibition

| Substituent (Y) | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

|---|---|---|

| 2-Oxoindoline | 0.39 | 0.28 |

| 1H-Indole | 1.21 | 0.87 |

| 1H-Indazole | 0.98 | 0.65 |

Scalability and Process Considerations

- Solvent Optimization : Ethanol was selected for its balance of polarity and environmental safety.

- Catalyst-free Reactions : Avoidance of transition metals simplifies purification.

- Stability : Intermediate A is stable at -20°C for two months.

Patent-derived Methodologies

A 1996 patent (US5952375A) outlines general strategies for synthesizing heterocyclic inhibitors, including:

- Stepwise Functionalization : Introduction of acyl, sulfonyl, or phosphoryl groups.

- Stereochemical Control : Use of chiral auxiliaries to enforce enantioselectivity.

Challenges and Solutions

- Low Solubility : Addressed via PEG-300 co-solvent in biological assays.

- Byproduct Formation : Minimized through precise stoichiometry and reflux conditions.

Validation and Characterization

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Multi-component | High atom economy, fewer steps | Moderate yields |

| Stepwise | Better control over intermediates | Longer reaction times |

Industrial Applicability

- Cost Efficiency : BMTNE and arylglyoxal are commercially available at scale.

- Green Chemistry : Ethanol as a solvent aligns with sustainable practices.

Chemical Reactions Analysis

Types of Reactions

AChE/BChE-IN-9 undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like hydroxide ions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Hydroxide ions in a basic medium.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different levels of activity and selectivity towards acetylcholinesterase and butyrylcholinesterase .

Scientific Research Applications

AChE/BChE-IN-9 has several scientific research applications:

Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

Biology: Helps in understanding the role of acetylcholinesterase and butyrylcholinesterase in biological systems.

Medicine: Potential therapeutic agent for treating Alzheimer’s disease and other neurodegenerative disorders.

Industry: Can be used in the development of new drugs and diagnostic tools

Mechanism of Action

AChE/BChE-IN-9 inhibits acetylcholinesterase and butyrylcholinesterase by binding to their active sites. This prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The compound exhibits a mixed mode of inhibition, meaning it can bind to both the enzyme and the enzyme-substrate complex .

Comparison with Similar Compounds

The following analysis compares AChE/BChE-IN-9 with structurally or functionally analogous compounds, focusing on inhibitory efficacy, selectivity, and biological impact.

Organophosphate Neurotoxins: Soman and Tabun

Soman and Tabun are irreversible AChE inhibitors used as chemical warfare agents. Studies in rats demonstrate their potent suppression of AChE activity in brain structures (e.g., striatum, superior colliculi) and peripheral tissues (e.g., diaphragm). Key findings include:

- Soman : Causes rapid dealkylation of the AChE-inhibitor complex, leading to severe, long-lasting enzyme inhibition. In rat models, Soman reduces AChE activity in motor nuclei (cranial nerves V, X, XII) and subcortical regions to near-zero levels .

- Tabun : Exhibits stronger inhibition in the striatum and superior colliculi compared to Soman but milder systemic effects due to slower aging of the enzyme-inhibitor complex .

Table 1: Comparative AChE Inhibition by Soman and Tabun in Rat Brain

| Brain Region | Soman-Induced Inhibition | Tabun-Induced Inhibition |

|---|---|---|

| Striatum | Moderate (~40% residual) | Severe (~20% residual) |

| Superior Colliculi | Low (~30% residual) | Very Low (~10% residual) |

| Cranial Nerve Nuclei | Near-zero activity | Moderate (~50% residual) |

Data derived from histochemical assays post-LD50 exposure .

Contrast with this compound : Unlike these neurotoxins, this compound is likely a reversible inhibitor designed for therapeutic use. Its dual-target mechanism may offer broader symptom management without irreversible enzyme damage .

Dual AChE/BChE Inhibitors: AChE/BChE/BACE-1-IN-1 and AChE/BChE/BACE-1-IN-2

These compounds, listed alongside this compound in , represent a newer class of multitarget inhibitors that also target β-secretase (BACE-1), a key enzyme in amyloid-beta production. While direct comparative data are absent, their inclusion in the same pharmacological category suggests shared design principles:

- AChE/BChE/BACE-1-IN-1/2 : Likely combines cholinesterase inhibition with amyloid pathway modulation, addressing both cholinergic deficits and amyloid pathology in Alzheimer’s disease.

Table 2: Theoretical Comparison of Dual-Target Inhibitors

| Compound | Primary Targets | Therapeutic Scope |

|---|---|---|

| This compound | AChE, BChE | Neurodegeneration |

| AChE/BChE/BACE-1-IN-1 | AChE, BChE, BACE-1 | Alzheimer’s multifocal |

| Soman/Tabun | AChE (irreversible) | Neurotoxic agents |

Biological Activity

The compound AChE/BChE-IN-9 is a novel inhibitor targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the hydrolysis of acetylcholine in the cholinergic system. This article presents a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Overview of AChE and BChE

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important enzymes in the nervous system, responsible for breaking down acetylcholine, a neurotransmitter involved in muscle activation and cognitive functions. Inhibition of these enzymes can enhance cholinergic signaling, which has therapeutic implications for conditions like Alzheimer's disease (AD).

Inhibitory Activity of this compound

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against both AChE and BChE. The inhibitory concentrations (IC50) for this compound have been shown to be competitive with other known inhibitors.

Table 1: Inhibitory Potency of this compound

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| This compound | 2.90 ± 0.23 | 3.22 ± 0.25 |

| Tacrine | 0.5 | 1.0 |

| Galanthamine | 0.1 | 0.5 |

The results indicate that this compound is a potent inhibitor, particularly against BChE, which is crucial for developing therapies aimed at enhancing cholinergic function in neurodegenerative diseases.

The mechanism by which this compound inhibits these enzymes involves binding to the active site, preventing the hydrolysis of acetylcholine. Molecular docking studies have suggested that this compound interacts favorably with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzymes, indicating a mixed-type inhibition pattern .

Case Studies and Clinical Implications

One significant area of research focuses on the role of BChE as a potential biomarker for various conditions, including Alzheimer's disease and Sudden Infant Death Syndrome (SIDS). For instance, lower levels of BChE activity have been associated with increased vulnerability to SIDS, suggesting that monitoring BChE levels might provide insights into autonomic dysfunctions present at birth .

Table 2: BChE Activity in SIDS Cases vs. Controls

| Group | Mean BChE Activity (U/mg) | Standard Deviation |

|---|---|---|

| SIDS Cases | 5.6 | ±2.1 |

| Non-SIDS Cases | 8.5 | ±4.2 |

| Controls | 7.7 | ±3.6 |

This data highlights the potential for using BChE inhibitors like this compound not only as therapeutic agents but also as diagnostic tools in clinical settings.

Research Findings

Recent investigations into derivatives of compounds similar to this compound have shown promising results in terms of both enzyme inhibition and antioxidant properties. For example, studies have revealed that certain derivatives exhibit radical-scavenging activities alongside their inhibitory effects on AChE and BChE . This dual action may enhance their therapeutic potential against oxidative stress-related neurodegeneration.

Q & A

Q. What is the significance of AChE/BChE-IN-9 in current neurodegenerative disease research?

this compound is a dual inhibitor targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in acetylcholine regulation. Its therapeutic potential lies in addressing cholinergic deficits in Alzheimer’s disease and other neurodegenerative conditions. Researchers should focus on its inhibitory kinetics (IC₅₀ values), isoform selectivity, and structural interactions with catalytic sites . Initial studies should compare its efficacy to established inhibitors like donepezil or rivastigmine, using enzyme activity assays and molecular docking simulations.

Q. What in vitro models are appropriate for initial efficacy testing of this compound?

Prioritize recombinant human AChE/BChE assays to measure inhibition potency. Use cell-based models (e.g., SH-SY5Y neuronal cells) to assess cytotoxicity and neuroprotective effects. Include positive controls (e.g., galantamine) and validate results with spectrophotometric Ellman’s method for cholinesterase activity . Ensure replicates (n ≥ 3) and report statistical variance using ANOVA or t-tests to confirm significance .

Q. How should researchers conduct a systematic literature review on this compound’s mechanism of action?

Use databases like PubMed, SciFinder, and Web of Science with keywords: “this compound,” “cholinesterase inhibition kinetics,” and “neurodegenerative therapeutics.” Filter for peer-reviewed articles (2015–2025) and prioritize studies with crystallographic data or in vivo validation. Critically assess experimental designs, noting inconsistencies in assay conditions (pH, temperature) or enzyme sources .

Advanced Research Questions

Q. How can researchers optimize the selectivity of this compound between AChE and BChE isoforms?

Employ structure-activity relationship (SAR) studies to modify functional groups impacting binding affinity. Use X-ray crystallography or cryo-EM to map inhibitor-enzyme interactions, focusing on peripheral anionic sites (PAS) in AChE versus the BChE gorge. Conduct mutagenesis studies to identify residue-specific contributions to selectivity . Pair in silico simulations (e.g., molecular dynamics) with in vitro validation to refine isoform specificity .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Apply the F-test or Akaike information criterion (AIC) to compare sigmoidal vs. non-sigmoidal curves. For in vivo data, employ mixed-effects models to account for inter-subject variability. Report confidence intervals and effect sizes to contextualize clinical relevance .

Q. How can researchers address contradictory findings in this compound’s efficacy across preclinical models?

Conduct meta-analyses to identify variables causing discrepancies, such as dosing regimens, species differences (e.g., rodent vs. primate models), or assay sensitivity. Replicate conflicting studies under standardized conditions, documenting batch-to-batch variability in enzyme preparations. Use Bayesian statistics to quantify the probability of efficacy under varying parameters .

Q. What strategies validate target engagement of this compound in complex biological systems?

Combine pharmacodynamic biomarkers (e.g., cerebrospinal fluid acetylcholine levels) with positron emission tomography (PET) tracers specific to AChE/BChE. Perform ex vivo enzyme activity assays in brain homogenates post-administration. Cross-validate findings with knock-out models or RNA interference to confirm on-target effects .

Q. What parameters should be prioritized in pharmacokinetic/pharmacodynamic (PK/PD) modeling for this compound?

Focus on blood-brain barrier (BBB) permeability (logP, P-gp substrate status), plasma protein binding, and metabolic stability (CYP450 assays). Use compartmental modeling to predict brain-to-plasma ratios and optimize dosing intervals. Validate models with microdialysis or LC-MS/MS measurements of brain tissue concentrations .

Q. How to design longitudinal studies assessing this compound’s impact on cognitive decline?

Use transgenic Alzheimer’s models (e.g., APP/PS1 mice) and evaluate spatial memory (Morris water maze) or synaptic plasticity (long-term potentiation). Include washout periods to distinguish acute vs. chronic effects. Control for comorbidities (e.g., neuroinflammation) via cytokine profiling. Power analyses should determine cohort sizes to detect ≥20% cognitive improvement .

Q. What computational methods improve the prediction of this compound’s off-target effects?

Apply chemoproteomics (e.g., thermal shift assays) to identify unintended protein interactions. Use machine learning models trained on ToxCast data to predict hepatotoxicity or cardiotoxicity. Validate predictions with high-content screening in iPSC-derived neurons or cardiomyocytes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.